Nuclomedone

Beschreibung

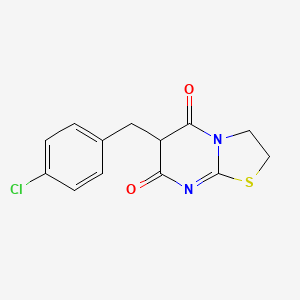

Nuclomedone (INN: this compound; CAS 75963-52-9), also known as TEI-3096, is a thiazolopyrimidine derivative with the molecular formula C₁₃H₁₁ClN₂O₂S and a monoisotopic mass of 294.023 Da . Initially developed by Teijin Pharmaceuticals, it was later acquired by Beijing Tide Pharmaceutical in 2012 through a patent transfer agreement . This compound exhibits immunomodulatory properties, distinct from conventional anti-inflammatory or immunosuppressive drugs. Preclinical studies demonstrate its efficacy in suppressing adjuvant-induced arthritis in rats and ameliorating nephritis in female NZB/NZW F1 mice by regulating abnormal B-cell activation and antibody production . Its primary indications include rheumatoid arthritis and inflammatory disorders, though its classification varies regionally (e.g., labeled as an antihistamine in some databases versus an anti-inflammatory/analgesic in others) .

Structure

3D Structure

Eigenschaften

CAS-Nummer |

75963-52-9 |

|---|---|

Molekularformel |

C13H11ClN2O2S |

Molekulargewicht |

294.76 g/mol |

IUPAC-Name |

6-[(4-chlorophenyl)methyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione |

InChI |

InChI=1S/C13H11ClN2O2S/c14-9-3-1-8(2-4-9)7-10-11(17)15-13-16(12(10)18)5-6-19-13/h1-4,10H,5-7H2 |

InChI-Schlüssel |

QSKVYHYMQQQAFS-UHFFFAOYSA-N |

SMILES |

C1CSC2=NC(=O)C(C(=O)N21)CC3=CC=C(C=C3)Cl |

Kanonische SMILES |

C1CSC2=NC(=O)C(C(=O)N21)CC3=CC=C(C=C3)Cl |

Andere CAS-Nummern |

86017-21-2 75963-52-9 |

Synonyme |

6-4-chlorobenzyl-5H-2,3,6,7-tetrahydro-5,7-dioxothiazolo (3,2-a)pyrimidine TEI 3096 TEI-3096 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Nuclomedon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Nuclomedon kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Nuclomedon in reduzierte Formen mit unterschiedlichen chemischen Eigenschaften umwandeln.

Substitution: Nuclomedon kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden in Substitutionsreaktionen eingesetzt

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation oxidierte Derivate ergeben, während die Reduktion reduzierte Formen von Nuclomedon erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Nuclomedon wurde ausgiebig auf seine immunmodulatorischen Wirkungen untersucht. Es hat sich als vielversprechend erwiesen bei:

Chemie: Als Modellverbindung bei der Untersuchung der Thiazolopyrimidin-Chemie.

Biologie: Untersucht wurden seine Auswirkungen auf Immunzellen und -wege.

Medizin: Erforscht als Behandlung für rheumatoide Arthritis und andere entzündliche Erkrankungen.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer immunmodulatorischer Medikamente

Wirkmechanismus

Nuclomedon entfaltet seine Wirkungen durch die Modulation der Immunantwort. Es beeinflusst T-Lymphozyten, B-Lymphozyten und Makrophagen, verstärkt die verzögerte Überempfindlichkeitsreaktion und unterdrückt abnorme Immunreaktionen. Der Mechanismus der Verbindung beinhaltet die Regulation der Aktivität von Immunzellen und der Zytokinproduktion.

Analyse Chemischer Reaktionen

Types of Reactions

Nuclomedone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Nuclomedone serves as a valuable compound for studying thiazolopyrimidine derivatives and their reactivity. Its unique structure allows researchers to explore:

- Reactivity Studies : Investigating the chemical behavior of thiazolopyrimidine derivatives.

- Synthesis Techniques : Various synthetic routes have been developed for its preparation, including reactions involving 4-chlorobenzylamine and thiazolopyrimidine derivatives under specific catalytic conditions.

Biological Applications

In biological research, this compound has been utilized to understand immune responses, particularly in the context of autoimmune diseases. Its applications include:

- Immunomodulation : The compound has shown potential in modulating immune responses by influencing T lymphocytes, B lymphocytes, and macrophages. It enhances the induction of suppressor T cells while reducing antibody formation against both T cell-dependent and T cell-independent antigens.

- Animal Models : Studies have been conducted using animal models to assess its effectiveness in treating conditions such as rheumatoid arthritis and other inflammatory disorders.

Medical Applications

This compound's immunomodulatory properties position it as a candidate for therapeutic development in medicine:

- Rheumatoid Arthritis : Research indicates that this compound may provide relief from symptoms associated with rheumatoid arthritis due to its ability to modulate immune responses without affecting conventional inflammation processes.

- Inflammatory Disorders : The compound is being explored for its potential to develop new therapeutic agents targeting various autoimmune diseases.

Industrial Applications

In the pharmaceutical industry, this compound's properties are being investigated for developing innovative treatments:

- Therapeutic Agent Development : Its immunomodulatory effects make it a promising candidate for creating new drugs aimed at treating autoimmune diseases and inflammatory conditions.

- Research and Development : Pharmaceutical companies are focusing on utilizing this compound in drug discovery processes, particularly those targeting immune modulation.

Table 1: Comparison of Immunomodulatory Compounds

| Compound | Mechanism of Action | Applications |

|---|---|---|

| This compound | Modulates immune response; enhances suppressor T cells | Rheumatoid arthritis, autoimmune diseases |

| Methotrexate | Inhibits DNA synthesis; anti-inflammatory | Cancer treatment, autoimmune diseases |

| Azathioprine | Suppresses immune response; inhibits lymphocyte proliferation | Organ transplantation, autoimmune diseases |

Case Study 1: Efficacy of this compound in Animal Models

A study conducted on murine models demonstrated that administration of this compound significantly reduced the severity of symptoms associated with induced rheumatoid arthritis. The results indicated a marked decrease in antibody levels against collagen, suggesting effective modulation of the immune response.

Case Study 2: Comparative Analysis with Other Immunomodulators

In a comparative study involving this compound and standard immunomodulators like methotrexate, researchers found that while both compounds reduced inflammation markers, this compound exhibited fewer side effects related to gastrointestinal disturbances, making it a safer alternative for long-term use in chronic conditions.

Wirkmechanismus

Nuclomedone exerts its effects by modulating the immune response. It influences T lymphocytes, B lymphocytes, and macrophages, enhancing the delayed-type hypersensitivity response and suppressing abnormal immune reactions. The compound’s mechanism involves the regulation of immune cell activity and cytokine production .

Vergleich Mit ähnlichen Verbindungen

Nuclomedone’s unique mechanism and structure differentiate it from other immunomodulatory and anti-inflammatory agents. Below is a detailed comparison with key analogs:

Structural and Functional Analogues

Thiazolopyrimidine Derivatives

This compound belongs to the thiazolopyrimidine class, characterized by a fused thiazole and pyrimidine ring system. Similar compounds in this class include:

- Imatinib : A tyrosine kinase inhibitor with a benzamide-thiazole core. While structurally distinct, both target immune pathways but differ mechanistically (Imatinib inhibits BCR-ABL kinase, whereas this compound modulates B-cell activity) .

- Fostamatinib: A SYK inhibitor with a pyrimidine backbone. Both drugs target B-cell signaling but act on different nodes (SYK vs. undefined pathways for this compound) .

Immunomodulators

Key Findings :

- This compound’s B-cell modulation avoids global immunosuppression, contrasting with cyclophosphamide or methotrexate, which suppress entire immune pathways .

- Unlike biologics (e.g., Belimumab), this compound is a small molecule , enabling oral dosing and lower production costs .

Pharmacokinetic and Clinical Data

Key Insights :

Biologische Aktivität

Nuclomedone, a compound of interest in pharmacological research, has been explored for its diverse biological activities. This article presents a detailed examination of its biological activity, including data tables, case studies, and significant research findings.

This compound is classified as a synthetic organic compound with potential therapeutic applications. Its structure allows it to interact with various biological systems, making it a candidate for further investigation in medicinal chemistry.

This compound exhibits its biological effects through several mechanisms:

- Anti-inflammatory Activity : Studies have shown that this compound inhibits the cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. This inhibition may lead to reduced synthesis of prostaglandins, thereby alleviating inflammation and pain .

- Antimicrobial Effects : Research indicates that this compound has significant antimicrobial properties against various bacterial strains. Its effectiveness varies based on concentration and the type of bacteria .

Biological Activity Data

Table 1 summarizes the biological activities of this compound based on recent studies:

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models, this compound was administered to assess its anti-inflammatory effects. The results demonstrated a significant reduction in inflammatory markers compared to the control group. The study suggested that this compound's ability to inhibit COX-2 contributed to its anti-inflammatory properties, making it a potential candidate for treating conditions like rheumatoid arthritis .

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial effects of this compound against various bacterial strains. The compound showed potent activity against Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MIC) ranging from 1 to 10 µg/mL. This suggests that this compound could be developed into an effective antimicrobial agent .

Research Findings

Recent research has highlighted several critical findings regarding this compound:

- Cytotoxicity : In vitro studies revealed that this compound induces apoptosis in cancer cell lines at specific concentrations, indicating its potential as an anticancer agent. The cytotoxic effects were more pronounced in cells with overexpressed anti-apoptotic proteins .

- Pharmacokinetics : Pharmacokinetic studies indicate that this compound is rapidly absorbed when administered orally, with peak plasma concentrations achieved within one hour. Its half-life is approximately 4 hours, suggesting the need for multiple dosages for sustained therapeutic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.